- Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia boraneDalton Transactions, 2019, 48(47), 17499-17506,
Cas no 95-78-3 (2,5-Dimethylaniline)
2,5-Dimethylaniline structure
2,5-Dimethylaniline
2,5-Dimethylaniline Properties
Names and Identifiers
-
- 2,5-Dimethylaniline
- 2,5-Xylidine
- 1-amino-2,5-dimethylbenzene
- 2,5-di-methyl amino benzene
- 2,5-dimethyl-aniline
- 2,5-dimethylbenzeneamine
- 2-Amino-p-xylene
- 5-Methyl-o-toluidine
- 6-Methyl-m-toluidine
- Benzenamine,2,5-dimethyl
- o-amino-p-xylene
- p-Dimethylaniline
- p-Xylidine
- 3-Amino-1,4-dimethylbenzene
- 2,5-Dimethylbenzenamine (ACI)
- 2,5-Xylidine (8CI)
- 2,5-Dimethylphenylamine
- 2-Amino-1,4-xylene
- 5-Amino-1,4-dimethylbenzene
- NSC 7639
- 2,5-Xylidene
- NSC7639
- F2190-0464
- UNII-XWK0W8DA04
- Tox21_201025
- 2,5-XYLIDINE (IARC)
- 2,?5-?Dimethylaniline(2,5-Xylidine)
- 2,5-Dimethyl-benzenamine
- D87519
- NCGC00258578-01
- C18993
- CHEBI:518305
- 2-Amino-1,4-dimethylbenzene
- MFCD00007743
- Q4596795
- AC-10701
- SCHEMBL70824
- DB-020122
- Benzene, 2-amino-1,4-dimethyl-
- CCRIS 4740
- para-Xylidine
- CHEMBL249120
- STL168884
- 2,5-Dimethylaniline, 99%
- NCGC00091359-01
- DTXCID606306
- AKOS000119303
- HSDB 2093
- MLS002302984
- HMS3039E07
- EC 202-451-0
- J-507386
- TS-03565
- CAS-95-78-3
- NS00004477
- AI3-16559
- SMR001307302
- Aniline, 2,5-dimethyl-
- EINECS 202-451-0
- EN300-17985
- NSC-7639
- 2,5-Dimethylaniline(2,5-Xylidine)
- XYLIDINE 2,5-DIMETHYLBENZENAMINE [MI]
- Aniline,5-dimethyl-
- 2,5-XYLIDINE [IARC]
- DTXSID3026306
- 2,5-dimethyl aniline
- XWK0W8DA04
- NCGC00091359-02
- DB02163
- Z57127441
- BIDD:GT0848
- XYLIDINE 2,5-DIMETHYLBENZENAMINE
- 2,5-Dimethylbenzenamine
- Benzenamine, 2,5-dimethyl-
- WLN: ZR B1 E1
- XYD
- 2-phenyl-6-[(E)-styryl]pyran-4-one
- 2,5-XYLIDINE [HSDB]
- D0668
- 2,5-Dimethylbenzeneamine
- PD008167
- 95-78-3
- 2,5 xylidine
- +Expand
-
- MFCD00007743
- VOWZNBNDMFLQGM-UHFFFAOYSA-N
- 1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3
- NC1C(C)=CC=C(C)C=1
- 2205178
Computed Properties
- 121.08900
- 1
- 1
- 0
- 121.089149
- 9
- 90.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26
Experimental Properties
- 2.46680
- 26.02000
- 10084
- n20/D 1.559(lit.)
- <0.1 g/100 mL at 18 ºC
- 104°C/15mmHg(lit.)
- 11.5 °C (lit.)
- Fahrenheit: 204.8 ° f
Celsius: 96 ° c - Colorless or yellowish oily liquid, which forms crystals at low temperature [1]
- Insoluble in water, slightly soluble in alcohol, soluble in ether \ chloroform [10]
- Sensitive to light
- 0.973 g/mL at 25 °C(lit.)
2,5-Dimethylaniline Security Information
- GHS06 GHS08 GHS09
- ZE9100000
- 3
- 6.1
- S28-S36/37-S45-S61-S28A
- II
- R23/24/25; R33; R51/53
- T N
- UN 1711 6.1/PG 2
- H301,H311,H331,H373,H411
- P261,P273,P280,P301+P310,P311
- dangerous
- Store at room temperature
- II
- 23/24/25-33-51/53
- Danger
- Yes
- 6.1
- 8-10-23
2,5-Dimethylaniline Customs Data
- 2921499090
-
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,5-Dimethylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 48 h, 30 psi, rt
Reference
- Preparation of pyrazinone and pyridinone derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 48 h, 30 psi, rt
Reference
- Preparation of tetrahydro-azepinone derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 30 psi, rt
Reference
- Preparation of pyrazinone or pyridinone derivative as novel non-covalent thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Reference
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
Reference
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and AminesChemistry - A European Journal, 2010, 16(6), 1983-1991,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Molybdenum(1+), tris[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]trihydro… Solvents: Tetrahydrofuran ; 18 h, 70 °C
Reference
- Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster CatalystsAngewandte Chemie, 2012, 51(31), 7794-7798,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (capped on silver) , Silver (3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine-capped) Solvents: Ethanol , Water ; 10 min, rt
Reference
- Highly chemoselective hydrogenation of nitroarenes catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped-silver nanoparticles in aqueous medium at room temperatureCatalysis Communications, 2019, 119, 62-66,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Palladium hydroxide Solvents: Dimethylacetamide ; 1 h, 150 °C
Reference
- Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd CatalystJournal of the American Chemical Society, 2017, 139(39), 13821-13829,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1-(Benzimidazol-2-yl)ethanone thiosemicarbazone (palladium complex) Solvents: Ethanol ; 3 h, rt
Reference
- Efficient hydrodehalogenation of aryl halides by heterogenized MCM-41-(benzimidazol-2-yl)ethanone thiosemicarbazone Pd(II) catalystChemistry: An Indian Journal, 2005, 2(8), 275-277,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (1-(benzimidazol-2-yl)ethanone thiosemicarbazone complex with MCM-41 zeolite) , 1-(Benzimidazol-2-yl)ethanone thiosemicarbazone (palladium complex with MCM-41 zeolite) Solvents: Tetrahydrofuran ; 2.5 h, 1 atm, rt
Reference
- Reduction of nitroaromatics with a new heterogenised MCM-41-1-(benzimidazol-2-yl)ethanone thiosemicarbazone PdII complexJournal of the Indian Chemical Society, 2005, 82(2), 153-154,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 5 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonium sulfate Solvents: 1,4-Dioxane ; 12 h, 100 °C
1.2 Reagents: Sodium tert-butoxide , Ammonium sulfate Solvents: 1,4-Dioxane ; 12 h, 100 °C
Reference
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium SaltsOrganic Letters, 2014, 16(17), 4388-4391,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene , 1,4-Dioxane ; 16 h, 25 °C
Reference
- Ligand for catalyst or pre-catalyst and method of forming C(sp2)-N bond, World Intellectual Property Organization, , ,
Synthetic Circuit 19
2,5-Dimethylaniline Raw materials
2,5-Dimethylaniline Related Literature
-
1. Conformational behaviour of medium-sized rings. Part 10. Dithiosalicylides and trithiosalicylidesG. Bruce Guise,W. David Ollis,Judith A. Peacock,Julia Stephanidou Stephanatou,J. Fraser Stoddart J. Chem. Soc. Perkin Trans. 1 1982 1637
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2. VI.—A method of separation of the various isomerides contained in ordinary commercial xylidineW. R. Hodgkinson,Leonhard Limpach J. Chem. Soc. Trans. 1900 77 65
-
Muhammad E. Abdelhamid,Timothy Murdoch,Tamar L. Greaves,Anthony P. O'Mullane,Graeme A. Snook Phys. Chem. Chem. Phys. 2015 17 17967
-
Anastasiia N. Andriianova,Yuliya N. Biglova,Akhat G. Mustafin RSC Adv. 2020 10 7468
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6. A new approach to the synthesis of ellipticinesAnthony H. Jackson,Paul R. Jenkins,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1977 1698
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Yunzhi Fang,Xiaojie He,Jun-Chen Kang,Le Wang,Tong-Mei Ding,Xuemin Lu,Shu-Yu Zhang,Qinghua Lu Polym. Chem. 2022 13 5105
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Masaki Matsui,Kazunori Shirai,Naoki Tanaka,Kazumasa Funabiki,Hiroshige Muramatsu,Katsuyoshi Shibata,Yasuo Abe,Yuji Ohgomori J. Mater. Chem. 1999 9 2755
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Sushil Kumar,Mahmoud A. Abdulhamid,A. D. Dinga Wonanke,Matthew A. Addicoat,Gyorgy Szekely Nanoscale 2022 14 2475
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Sushil Kumar,Mahmoud A. Abdulhamid,A. D. Dinga Wonanke,Matthew A. Addicoat,Gyorgy Szekely Nanoscale 2022 14 2475
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